molecular formula C19H21N5O4S B11481230 3'-Methyl-8'-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione

3'-Methyl-8'-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione

Cat. No.: B11481230
M. Wt: 415.5 g/mol
InChI Key: LTTDPBPLIGUJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methyl-8’-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-8’-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure through a series of cyclization reactions. Subsequent steps involve the introduction of the nitro, methyl, and prop-2-EN-1-YL groups, as well as the formation of the sulfanylidene and spiro structures. Each step requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve the optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, which allow for precise control of reaction conditions and can be scaled up for large-scale production. Additionally, the use of catalysts and other process aids can help to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-8’-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound could yield a variety of oxidized derivatives, while reduction could yield amines or other reduced products. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various chemical reactions.

    Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3’-Methyl-8’-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, or interacting with other biomolecules to modulate their activity. The compound’s unique structure allows it to engage in a variety of interactions, making it a versatile tool for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3’-Methyl-8’-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione include other spiro compounds and pyrazinoquinoline derivatives. These compounds share some structural features and functional groups, but differ in their specific arrangements and properties.

Uniqueness

What sets 3’-Methyl-8’-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione apart is its combination of multiple functional groups and its spiro structure. This unique combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

3'-methyl-8'-nitro-1-prop-2-enyl-2-sulfanylidenespiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-4,6-dione

InChI

InChI=1S/C19H21N5O4S/c1-3-6-23-17(26)19(16(25)20-18(23)29)10-12-9-13(24(27)28)4-5-14(12)22-8-7-21(2)11-15(19)22/h3-5,9,15H,1,6-8,10-11H2,2H3,(H,20,25,29)

InChI Key

LTTDPBPLIGUJHN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=S)N(C3=O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.